

JNJ-46356479 Administration Protocols for Central Nervous System Studies

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Compound of Interest

Compound Name: JNJ-46356479

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

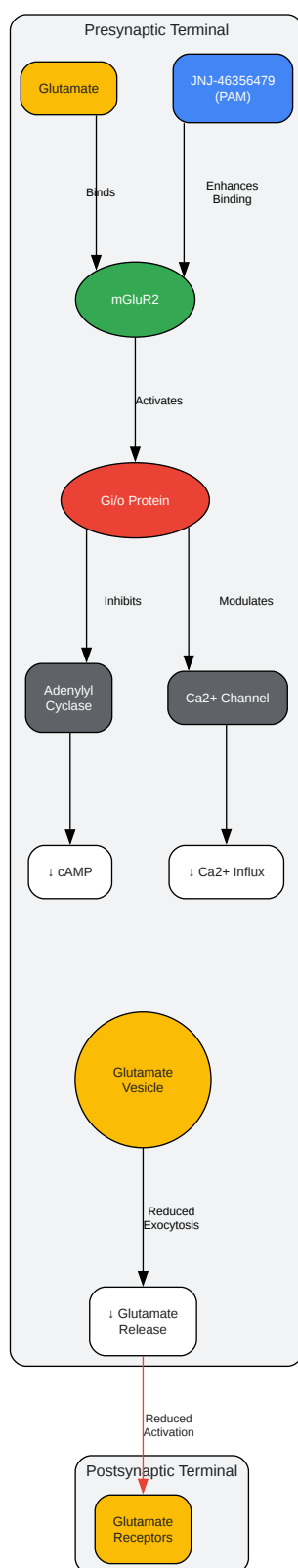
These application notes provide detailed protocols for the administration of **JNJ-46356479**, a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), for central nervous system (CNS) research.[1][2] **JNJ-46356479** enhances the receptor's response to endogenous glutamate, leading to a reduction in presynaptic glutamate release. This mechanism of action makes it a valuable tool for studying glutamatergic neurotransmission and its role in various CNS disorders, including schizophrenia. These notes cover various administration routes, including subcutaneous, intravenous, and a proposed oral formulation, along with pharmacokinetic data and a detailed experimental protocol for a preclinical model of schizophrenia.

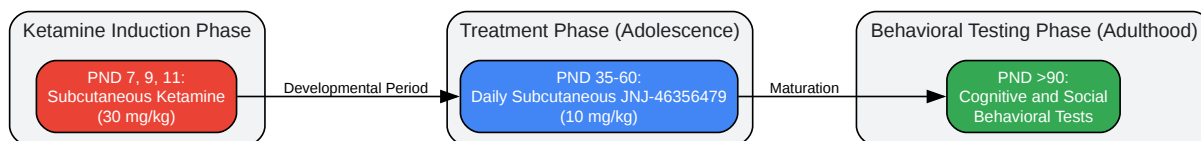
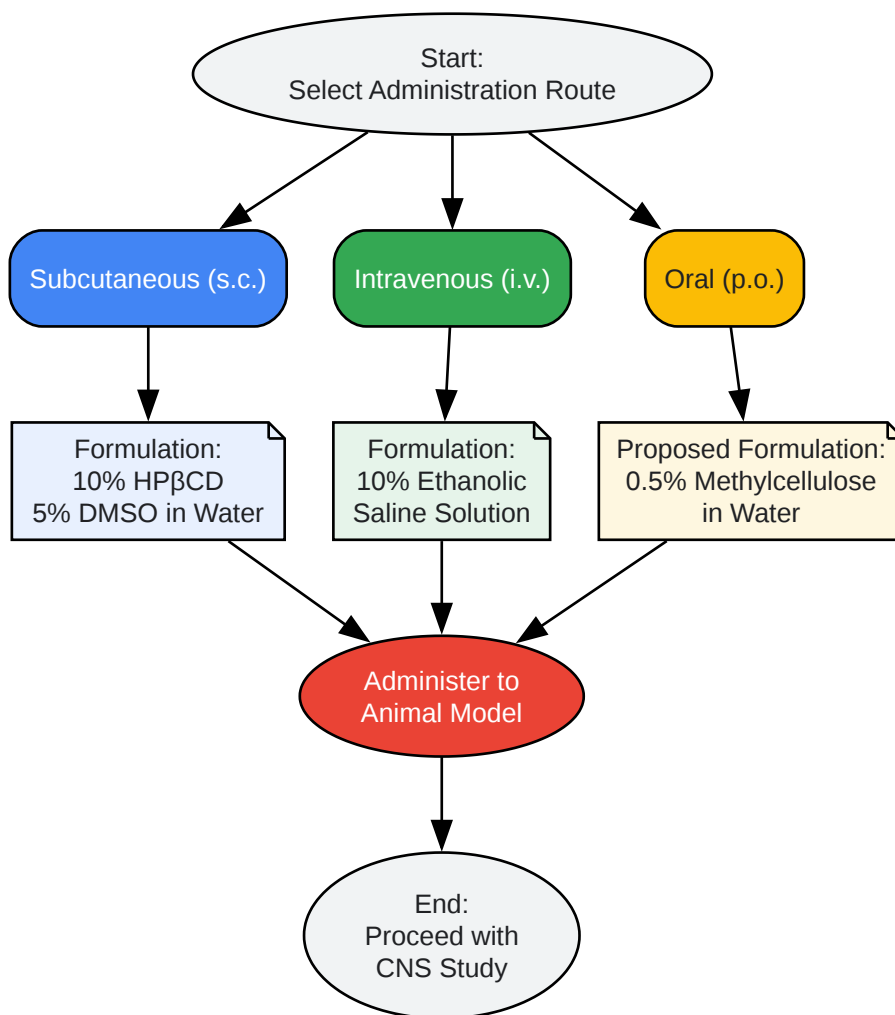
Introduction to JNJ-46356479

JNJ-46356479 is a potent and selective mGluR2 PAM with an EC50 of 78 nM.[2] By modulating the mGluR2 receptor, it offers a targeted approach to investigate the therapeutic potential of reducing glutamate hyperexcitability in the CNS. Preclinical studies have demonstrated its in vivo activity and brain permeability, making it suitable for a range of CNS investigations.

Mechanism of Action

JNJ-46356479 acts as a positive allosteric modulator at the mGluR2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Its binding to an allosteric site on the receptor enhances the affinity and/or efficacy of the endogenous ligand, glutamate. Activation of presynaptic mGluR2 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of voltage-gated calcium channels. This cascade of events ultimately results in a reduction of glutamate release from the presynaptic terminal.





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- 2. Early treatment with JNJ-46356479, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
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